3-Oxazolin-5-one
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Overview
Description
3-Oxazolin-5-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is known for its versatility and utility in various chemical reactions and applications, making it a valuable entity in the fields of organic chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolin-5-one can be achieved through various methods. One notable method involves the visible light-induced nondecarboxylative coupling of redox-active esters with secondary nitro compounds. This process includes nitro aldol condensation followed by visible light-induced N-oxide deoxygenation . Another method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (Deoxo-Fluor®) under flow conditions .
Industrial Production Methods
Industrial production of this compound often leverages the efficiency of flow synthesis techniques. These methods allow for the rapid and stereospecific preparation of oxazolines at room temperature, followed by their oxidation to oxazoles using commercial manganese dioxide .
Chemical Reactions Analysis
Types of Reactions
3-Oxazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: Conversion to oxazoles using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the oxazoline ring.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethylaminosulfur trifluoride (Deoxo-Fluor®) for cyclodehydration and manganese dioxide for oxidation . Reaction conditions often involve room temperature settings and the use of visible light for photocatalytic processes .
Major Products Formed
The major products formed from the reactions of this compound include oxazoles, which are valuable intermediates in the synthesis of various heterocyclic compounds .
Scientific Research Applications
3-Oxazolin-5-one has a wide range of scientific research applications:
Biology: The compound’s derivatives exhibit biological activities, including anticancer properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: This compound is utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxazolin-5-one involves its ability to act as a precursor for nitrile ylides. These ylides participate in cycloaddition reactions, leading to the formation of cyclic imines and pyrrole compounds. The visible light-induced nondecarboxylative coupling and subsequent reactions are facilitated by photocatalysis, which involves the activation of redox-active esters and nitro compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Oxazolin-5-one include:
Oxazoles: These compounds share a similar ring structure but differ in their oxidation state.
Thiazoles: These heterocycles contain sulfur instead of oxygen.
Imidazoles: These compounds have two nitrogen atoms in the ring structure.
Uniqueness
This compound is unique due to its ability to undergo visible light-induced reactions, making it a valuable compound for photocatalytic processes. Its role as a precursor for nitrile ylides also sets it apart from other similar heterocyclic compounds .
Properties
CAS No. |
5839-94-1 |
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Molecular Formula |
C3H3NO2 |
Molecular Weight |
85.06 g/mol |
IUPAC Name |
2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h1H,2H2 |
InChI Key |
DQRFCVHLNUNVPL-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC(=O)O1 |
Origin of Product |
United States |
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